
N-Cyclopropyl-2,2,2-trifluoroethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Cyclopropyl-2,2,2-trifluoroethanimidoyl chloride” is a chemical compound with the CAS Number: 1621732-78-2 . It has a molecular weight of 171.55 . The IUPAC name for this compound is (E)-N-cyclopropyl-2,2,2-trifluoroacetimidoyl chloride .
Molecular Structure Analysis
The InChI code for “N-Cyclopropyl-2,2,2-trifluoroethanimidoyl chloride” is1S/C5H5ClF3N/c6-4(5(7,8)9)10-3-1-2-3/h3H,1-2H2/b10-4+ . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
“N-Cyclopropyl-2,2,2-trifluoroethanimidoyl chloride” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Visible-Light Induced Intramolecular Radical Cyclization
A study by Dong et al. (2015) described the synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides. This process allows for the rapid construction of diverse 2-trifluoromethyl-3-acylindoles in a sequential C–C and C–O bond formation under mild conditions, highlighting the utility of trifluoroacetimidoyl chlorides in synthesizing complex molecules (Xichang Dong, Yumin Hu, Tiebo Xiao, Lei Zhou, 2015).
Cyclopropyl Derivatives in Gas Hydrate Inhibition
Research by Kelland et al. (2013) on tris(dialkylamino)cyclopropenium chlorides, including cyclopropyl derivatives, showed their application as low dosage hydrate inhibitors. This work indicates the potential of cyclopropyl-containing compounds in addressing challenges in the energy sector, particularly in gas hydrate inhibition (M. Kelland, F. Reyes, K. W. Trovik, 2013).
Microwave Studies for Structural Analysis
Friend and Dailey (1958) conducted microwave studies on cyclopropyl chloride and cyanide to determine rotational constants, providing insights into the molecular structure of cyclopropyl derivatives. Such studies are crucial for understanding the physical and chemical properties of new compounds (J. P. Friend, B. P. Dailey, 1958).
Synthesis of Fluorinated Compounds
Fu et al. (2014) developed a method for synthesizing 6-(trifluoromethyl)phenanthridine derivatives through visible light-mediated intramolecular radical cyclization of trifluoroacetimidoyl chlorides. This highlights the role of such chlorides in generating fluorinated compounds, which are valuable in pharmaceutical and agrochemical industries (W. Fu, Mei Zhu, Fen Xu, Yuqin Fu, Chen Xu, Dapeng Zou, 2014).
Cyclopropane as a Drug Molecule Component
Talele (2016) reviewed the increasing use of the cyclopropyl ring in drug development, emphasizing its role in enhancing potency and reducing off-target effects. This underscores the cyclopropyl group's versatility and its contribution to the medicinal chemistry (T. Talele, 2016).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H225, H302, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . Please refer to the MSDS for more detailed safety information.
Propriétés
IUPAC Name |
N-cyclopropyl-2,2,2-trifluoroethanimidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF3N/c6-4(5(7,8)9)10-3-1-2-3/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVVXPRIFSWURD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

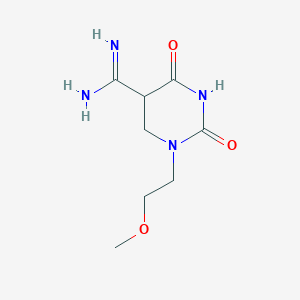



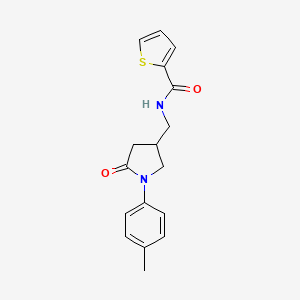
![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)
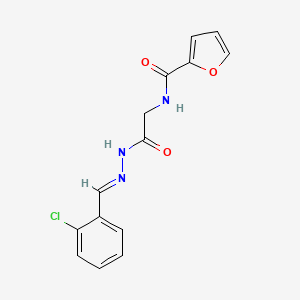
![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)
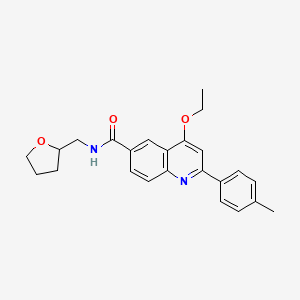
![4-[2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2643734.png)
![2-(2-(1H-indol-3-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2643735.png)
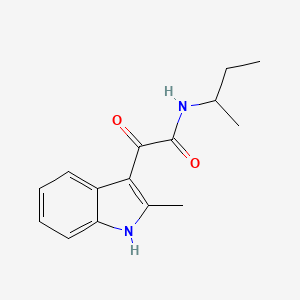
![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)
